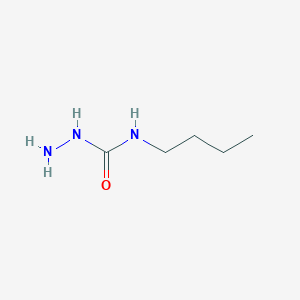

3-Amino-1-butylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGXXDLQVFZTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506520 | |

| Record name | N-Butylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20605-19-0 | |

| Record name | N-Butylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 3-Amino-1-butylurea"

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-butylurea

Introduction

This compound is a functionalized urea derivative with potential applications as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a primary amino group tethered to a urea backbone, offers multiple points for further chemical modification, making it an attractive synthon for the construction of more complex molecules, including potential enzyme inhibitors, receptor ligands, and novel polymers.

Part 1: A Proposed Synthetic Pathway: Rationale and Strategy

The synthesis of an unsymmetrically substituted urea bearing a reactive terminal amino group necessitates a strategic approach involving protecting group chemistry. A direct reaction between butylamine and aminourea (hydrazinecarboxamide) would likely result in a mixture of products due to competitive reactions. Therefore, a more controlled and reliable two-step pathway is proposed.

The core of this strategy involves the nucleophilic addition of a protected hydrazine to an isocyanate, followed by the removal of the protecting group.

-

Step 1: Urea Formation via Protected Nucleophile. Butyl isocyanate is selected as the source for the butyl-substituted portion of the urea. To introduce the terminal amino group, tert-butyl carbazate (Boc-hydrazine) is employed. The tert-butoxycarbonyl (Boc) group provides steric and electronic shielding of one of the hydrazine's nitrogen atoms, directing the reaction to the terminal, more nucleophilic nitrogen. This reaction forms the stable, Boc-protected intermediate, tert-butyl 2-(butylcarbamoyl)hydrazine-1-carboxylate.

-

Step 2: Deprotection to Yield the Final Product. The Boc group is a well-established protecting group that is stable under a wide range of conditions but can be efficiently cleaved under acidic conditions.[1][2] Treatment of the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will selectively remove the Boc group, liberating the primary amine and yielding the target molecule, this compound, typically as a salt which can then be neutralized.

This two-step sequence is illustrated in the workflow diagram below.

Caption: Proposed two-step synthesis of this compound.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of tert-Butyl 2-(butylcarbamoyl)hydrazine-1-carboxylate (Protected Intermediate)

Rationale: The reaction between an isocyanate and a primary amine (in this case, the terminal nitrogen of Boc-hydrazine) is typically a rapid and high-yielding transformation that does not require catalysis.[3][4] Anhydrous tetrahydrofuran (THF) is chosen as the solvent due to its inert nature and ability to dissolve both reactants. The reaction is performed at room temperature to ensure a controlled reaction rate and minimize potential side reactions.

Materials and Equipment:

-

Butyl isocyanate

-

tert-Butyl carbazate (N-Boc-hydrazine)[5]

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Nitrogen or Argon inert atmosphere setup

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve tert-butyl carbazate (1.0 eq.) in anhydrous THF.

-

Reagent Addition: While stirring the solution at room temperature, add butyl isocyanate (1.0 eq.) dropwise via a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, remove the THF under reduced pressure using a rotary evaporator. The resulting crude product is often a white solid of high purity.

-

Purification (if necessary): If TLC indicates the presence of impurities, the solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2.2: Synthesis of this compound (Deprotection)

Rationale: The Boc group is readily cleaved by strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this transformation.[2][6] The byproducts of this reaction are gaseous carbon dioxide and isobutylene, which are easily removed, simplifying the purification process. The final product will be the trifluoroacetate salt, which can be converted to the free base by treatment with a mild base.

Materials and Equipment:

-

tert-Butyl 2-(butylcarbamoyl)hydrazine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

-

Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution. Gas evolution (CO₂) will be observed.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is no longer present.

-

Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

-

Neutralization and Extraction: Dissolve the resulting residue in water and carefully add saturated NaHCO₃ solution until the pH is basic (pH ~8-9), which neutralizes the TFA salt to form the free amine. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or chloroform).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The final product can be purified by recrystallization or column chromatography if necessary.

Part 3: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected results from key analytical techniques.

Caption: Overall workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by providing information about the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum: The expected proton NMR spectrum will show distinct signals for the butyl chain and the N-H protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ (butyl) | ~0.9 | Triplet | 3H | Terminal methyl group coupled to the adjacent CH₂ group.[7] |

| CH₂ (butyl, γ) | ~1.3-1.4 | Sextet | 2H | Methylene group coupled to the terminal CH₃ and the adjacent CH₂. |

| CH₂ (butyl, β) | ~1.4-1.5 | Quintet | 2H | Methylene group coupled to two adjacent CH₂ groups. |

| CH₂ (butyl, α) | ~3.1-3.2 | Quartet | 2H | Methylene group adjacent to the urea nitrogen, deshielded. |

| NH (urea) | ~5.5-6.5 | Broad Singlet/Triplet | 1H | Proton on the butyl-substituted nitrogen, may show coupling to the adjacent CH₂. |

| NH₂ (amino) | ~3.5-4.5 | Broad Singlet | 2H | Protons of the primary amino group. Exchangeable with D₂O. |

| NH (urea) | ~5.0-6.0 | Broad Singlet | 1H | Proton on the nitrogen adjacent to the amino group. Exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will confirm the presence of the four unique carbons in the butyl group and the carbonyl carbon of the urea.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H₃ (butyl) | ~13-14 | Terminal methyl carbon.[8] |

| C H₂ (butyl, γ) | ~20-21 | |

| C H₂ (butyl, β) | ~31-33 | |

| C H₂ (butyl, α) | ~39-41 | Carbon attached to the urea nitrogen. |

| C=O (urea) | ~158-162 | Carbonyl carbon, characteristic downfield shift.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds.[10][11]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (primary amine, NH₂) | 3400-3200 | Two distinct sharp-to-medium peaks. |

| N-H Stretch (secondary amide, NH) | 3350-3250 | Medium, often broad peak, may overlap with NH₂ stretches. |

| C=O Stretch (Amide I band) | 1680-1640 | Strong, sharp peak, characteristic of the urea carbonyl. |

| N-H Bend (Amide II band) | 1640-1550 | Medium to strong peak. |

| C-N Stretch | 1450-1350 | Medium intensity. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Molecular Ion Peak: For this compound (C₅H₁₃N₃O), the expected exact mass is approximately 131.1059 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 132.1137.

-

Predicted Fragmentation Pattern: Ureas often fragment via cleavage of the C-N bonds.[12][13] Key expected fragments for this compound would include:

-

Loss of the amino group (-NH₂) leading to a fragment corresponding to butyl isocyanate.

-

Cleavage of the butyl group, leading to fragments from the aminourea core.

-

Alpha-cleavage within the butyl chain.

-

References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs. Available from: [Link]

-

PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES. Bashkir chemistry journal. Available from: [Link]

-

Georg Thieme Verlag KG. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. Nucleophilic addition of hydrazines at bridging isocyanate to give urea-type ligands. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

-

PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES. Bashkir chemistry journal. Available from: [Link]

-

Luedtke, N. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Elsevier. Available from: [Link]

-

ResearchGate. General proposed fragmentation pathway of the protonated substituted urea. ResearchGate. Available from: [Link]

-

PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. Available from: [Link]

-

A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Available from: [Link]

-

Taylor & Francis Online. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available from: [Link]

-

Royal Society of Chemistry. (2023). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. RSC Publishing. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]

-

ResearchGate. (2023). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. Available from: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available from: [Link]

-

Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available from: [Link]

-

Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. PubMed. Available from: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]

-

Ovid. (2002). Synthesis, Properties, and Special Features of the Fragmentation under Electron Impact of N-Substituted Nicotinoyl Ureas. Ovid. Available from: [Link]

-

ACS Publications. Destruction of the Urea Host Lattice by the Photochemical Fragmentation of Molecular Guests. Chemistry of Materials. Available from: [Link]

-

ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available from: [Link]

-

The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. WordPress. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

-

MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available from: [Link]

-

Bar-Ilan University. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. -Mass spectrum of urea content. ResearchGate. Available from: [Link]

-

ResearchGate. (2023). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. ResearchGate. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Oregon State University. Available from: [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available from: [Link]

-

1H NMR: Intermediate Level, Spectrum 1. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Human Metabolome Database. Available from: [Link]

-

ResearchGate. A plausible mechanism on installing N-protected amino acids and peptides on phenanthridines under visible-light assistance. ResearchGate. Available from: [Link]

- Google Patents. Process for producing N-protected amino acid. Google Patents.

-

Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc. Available from: [Link]

-

ResearchGate. Large scale preparation of N-substituted urea. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available from: [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available from: [Link]

-

MDPI. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Available from: [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. jk-sci.com [jk-sci.com]

- 3. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]

- 4. PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES | Kirilin | Fine Chemical Technologies [finechem-mirea.ru]

- 5. tert-Butyl Carbazate (N-Boc-Hydrazine) [mdpi.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. acdlabs.com [acdlabs.com]

- 8. compoundchem.com [compoundchem.com]

- 9. Urea(57-13-6) 13C NMR [m.chemicalbook.com]

- 10. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Amino-1-butylurea: A Technical Guide for Researchers

Molecular Structure and its Spectroscopic Implications

Understanding the molecular structure of 3-Amino-1-butylurea is fundamental to interpreting its spectroscopic data. The molecule consists of a butyl chain with a urea group at the 1-position and an amino group at the 3-position. This structure presents several key features that will give rise to characteristic signals in different spectroscopic techniques:

-

Amine and Urea Protons (¹H NMR): The protons on the nitrogen atoms of the primary amine (-NH₂) and the urea (-NH- and -NH₂) will be observable and their chemical shifts will be sensitive to the solvent and concentration.

-

Aliphatic Protons (¹H NMR): The protons along the butyl chain will exhibit distinct chemical shifts and coupling patterns based on their proximity to the electron-withdrawing urea group and the amino group.

-

Carbonyl Carbon (¹³C NMR): The urea carbonyl carbon will have a characteristic downfield chemical shift.

-

Aliphatic Carbons (¹³C NMR): The four carbons of the butyl chain will be chemically non-equivalent and thus produce four distinct signals.

-

N-H and C=O Bonds (IR): The N-H stretching vibrations of the amine and urea groups, as well as the C=O stretching of the urea, will produce strong, characteristic absorption bands.

-

Molecular Ion and Fragmentation (MS): The molecule is expected to show a discernible molecular ion peak in its mass spectrum, with characteristic fragmentation patterns arising from the cleavage of the butyl chain and the urea moiety.

The following sections will delve into the predicted data for each of these spectroscopic techniques, providing the rationale behind the expected values and patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are predicted based on the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -CH₂-H (next to urea NH) | ~ 3.1 - 3.3 | Triplet (t) | 2H | Deshielded by the adjacent nitrogen of the urea group. |

| -CH₂-CH(NH₂)-H | ~ 1.5 - 1.7 | Multiplet (m) | 2H | Complex splitting due to coupling with adjacent CH₂ and CH protons. |

| -CH(NH₂)-H | ~ 2.8 - 3.0 | Multiplet (m) | 1H | Deshielded by the adjacent amino group. |

| -CH₃ | ~ 0.9 - 1.0 | Doublet (d) | 3H | Coupled to the single proton on the adjacent carbon. |

| -NH₂ (amino group) | ~ 1.5 - 2.5 | Broad singlet (br s) | 2H | Chemical shift is solvent and concentration dependent. May exchange with D₂O. |

| -NH -C(O)- | ~ 5.5 - 6.5 | Triplet (t) or Broad singlet | 1H | Coupled to the adjacent CH₂. Broadening is common. |

| -C(O)-NH₂ | ~ 5.0 - 6.0 | Broad singlet (br s) | 2H | Chemical shift is solvent and concentration dependent. May exchange with D₂O. |

Expert Insight: The broadness of the N-H signals is a common feature due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. To confirm the assignment of N-H protons, a D₂O exchange experiment can be performed, which will result in the disappearance of these signals from the spectrum. The multiplicity of the signals will be influenced by the chiral center at the 3-position, which could lead to more complex splitting patterns than simple first-order analysis might suggest.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for the carbonyl carbon and four for the carbons of the butyl chain.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O (urea) | ~ 158 - 162 | The carbonyl carbon is significantly deshielded. This value is typical for urea carbonyls.[1] |

| -C H₂-NH- | ~ 40 - 45 | Attached to the nitrogen of the urea group. |

| -C H₂-CH(NH₂)- | ~ 30 - 35 | Aliphatic carbon. |

| -C H(NH₂)- | ~ 50 - 55 | Attached to the amino group, leading to a downfield shift compared to a simple alkane. |

| -C H₃ | ~ 15 - 20 | Aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts of labile protons.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

APT or DEPT experiments can be run to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be rich with information due to the presence of N-H and C=O bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretching (Amine & Urea) | 3400 - 3200 | Strong, Broad | Often appears as multiple overlapping peaks. Primary amines typically show two bands (symmetric and asymmetric stretching).[2] |

| C-H Stretching (Aliphatic) | 2960 - 2850 | Medium to Strong | Characteristic of sp³ C-H bonds. |

| C=O Stretching (Urea, Amide I) | 1680 - 1630 | Strong | This is a very characteristic and intense absorption for the urea carbonyl group.[1] |

| N-H Bending (Amine & Urea, Amide II) | 1650 - 1550 | Medium to Strong | Can sometimes overlap with the C=O stretch. |

| C-N Stretching | 1450 - 1350 | Medium |

Expert Insight: The presence of hydrogen bonding can significantly broaden the N-H and C=O stretching bands and shift them to lower frequencies. The exact positions of these bands will be sensitive to the physical state of the sample (e.g., solid vs. solution) and the solvent used.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Record the sample spectrum.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₅H₁₃N₃O. The expected nominal molecular weight is 131 g/mol . A prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 131 or 132, respectively, is anticipated, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Key Fragmentation Patterns:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a common fragmentation pathway for amines. This would lead to the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃).

-

Cleavage of the Urea Moiety: Fragmentation around the urea group can lead to the loss of ammonia (NH₃) or isocyanic acid (HNCO).

-

Cleavage of the Butyl Chain: Fragmentation along the butyl chain can produce a series of characteristic alkyl and aminoalkyl fragments.

-

Table of Predicted Fragments:

| m/z | Possible Fragment Ion | Notes |

| 116 | [M - NH₃]⁺ | Loss of ammonia from the amino or urea group. |

| 88 | [CH₃CH(NH₂)CH₂CH₂]⁺ | Cleavage of the N-C bond of the urea. |

| 74 | [H₂N-CH(CH₃)-CH₂]⁺ | Alpha-cleavage with loss of the urea moiety. |

| 58 | [CH(NH₂)CH₃]⁺ | Cleavage of the C2-C3 bond. |

| 44 | [H₂N=CH₂]⁺ | A common fragment from primary amines. |

| 43 | [H₂N-C=O]⁺ | Fragment from the urea group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or key fragment ions to observe their further fragmentation.

-

Visualizing the Molecular Structure and Spectroscopic Relationships

To better illustrate the connections between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Predicted NMR chemical shift assignments for this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By drawing upon the established spectral characteristics of related compounds and fundamental principles of spectroscopy, researchers can use this guide as a valuable resource for the identification and characterization of this molecule. The provided experimental protocols offer a starting point for obtaining high-quality data, and the visual diagrams serve to reinforce the relationship between molecular structure and spectral output. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such empirical studies.

References

-

ResearchGate. (2020). Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the Electronic Structure of Aqueous Urea and Its Derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared, mass, ¹H NMR & ¹³C NMR spectra of Urea. Retrieved from [Link]

-

ChemRxiv. (2021). Zero-field J-Spectroscopy of Urea: Spin-Topology Engineering by Chemical-Exchange. Retrieved from [Link]

-

PubChem. (n.d.). N1-(3-Aminophenylsulfonyl)-N2-butylurea. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the three model urea molecules: 3BUA, 1B1CHUA, and.... Retrieved from [Link]

-

PubChem. (n.d.). 1-(Alpha-aminotoluene-p-sulfonyl)-3-butylurea. Retrieved from [Link]

-

PubChem. (n.d.). Butylurea. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). In situ observation of polyurea formation by rapid-scan time-resolved infrared spectroscopy. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

Sources

- 1. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-Depth Technical Guide to 3-Amino-1-butylurea: Synthesis, Properties, and Potential Applications

Disclaimer: The compound "3-Amino-1-butylurea" is not widely documented in scientific literature or commercial catalogs. This guide is based on the logical interpretation of its IUPAC name, leading to the presumed molecular structure H₂N-CH(CH₃)-CH₂-CH₂-NH-C(O)-NH₂. The information presented herein is a synthesis of established chemical principles and data from structurally related compounds. All properties and protocols are theoretical and require experimental validation.

Introduction

This compound is a bifunctional organic molecule containing both a primary amine and a urea functional group. This unique combination suggests its potential as a versatile building block in medicinal chemistry and materials science. The primary amine offers a nucleophilic center for a wide range of chemical transformations, while the urea moiety can participate in hydrogen bonding, chelation, and other intermolecular interactions. This guide provides a comprehensive overview of the predicted properties, synthesis, and potential applications of this compound, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

Based on its name, the molecular structure of this compound is predicted as follows:

Caption: Synthetic pathway from 1,3-diaminobutane.

Detailed Protocol:

-

Protection of one amino group: Due to the presence of two nucleophilic amino groups in 1,3-diaminobutane, selective mono-protection is necessary to avoid the formation of di-urea byproducts. A common strategy is to use a protecting group like tert-butoxycarbonyl (Boc). The reaction of 1,3-diaminobutane with a sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) would yield a mixture of mono- and di-protected diamine, which can be separated by chromatography.

-

Carbamoylation: The free amino group of the mono-protected diamine is then reacted with a carbamoylating agent. A common and effective method is the reaction with an isocyanate, such as trimethylsilyl isocyanate, followed by hydrolysis. Alternatively, reaction with urea in the presence of a catalyst or heating can be employed.[1]

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

From an Amino Alcohol Precursor

An alternative route involves the conversion of an amino alcohol to the corresponding amine, followed by urea formation.

Reaction Scheme:

Caption: Synthesis from an amino alcohol precursor.

Detailed Protocol:

-

Synthesis of 1,3-Diaminobutane: Starting from a commercially available amino alcohol, such as 3-amino-1-butanol, the hydroxyl group can be converted to an amino group through a multi-step process (e.g., conversion to a leaving group like a tosylate, followed by displacement with azide and subsequent reduction).

-

Urea Formation: The resulting 1,3-diaminobutane can then be converted to this compound as described in Protocol 2.1.

Structural Elucidation: Predicted Spectroscopic Data

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The protons of the urea NH and NH₂ groups would likely appear as broad singlets. The protons of the butyl chain would exhibit characteristic splitting patterns (e.g., a doublet for the methyl group, multiplets for the methylene and methine protons).

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the urea group would appear at the most downfield chemical shift (typically 155-165 ppm).[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present.

| Functional Group | Characteristic Absorption(s) (cm⁻¹) | Notes |

| N-H Stretch (Amine) | 3400-3250 (two bands) | Primary amines typically show two N-H stretching bands.[6][7] |

| N-H Stretch (Urea) | 3500-3300 | The N-H stretches of the urea group will also appear in this region. |

| C=O Stretch (Urea) | ~1650 | A strong absorption characteristic of the urea carbonyl group.[8] |

| N-H Bend (Amine) | 1650-1580 | Bending vibration of the primary amine.[6] |

| C-N Stretch | 1250-1020 | Stretching vibrations of the carbon-nitrogen bonds. |

Potential Applications in Research and Drug Development

The bifunctional nature of this compound makes it an interesting candidate for various applications, particularly in medicinal chemistry and materials science.

As a Scaffold in Drug Discovery

The presence of both a primary amine and a urea group allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The urea moiety is a common structural motif in many biologically active compounds, known to participate in hydrogen bonding interactions with protein targets.[1][9] The primary amine provides a handle for further derivatization to explore structure-activity relationships.

In the Synthesis of Novel Polymers

The diamine-like nature of this compound allows it to be used as a monomer in polymerization reactions. For example, it could be reacted with diacids or diacyl chlorides to form polyamides with pendant urea groups. These urea groups could introduce unique properties to the polymer, such as improved thermal stability or altered solubility.

Potential Biological Activities

While the biological activity of this compound itself is unknown, related compounds containing amine and urea/thiourea functionalities have shown a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[10][11] The short alkyl chain in this compound may influence its bioavailability and interaction with biological membranes.[12][13][14][15][16]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the functional groups present, it is expected to be a skin and eye irritant. A comprehensive safety data sheet (SDS) should be consulted once the compound is synthesized and characterized.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. This guide has provided a theoretical framework for its synthesis, properties, and applications based on established chemical principles and data from analogous structures. It is our hope that this in-depth analysis will stimulate further research into this and other novel bifunctional molecules, ultimately leading to new discoveries in science and medicine. Experimental validation of the presented information is a crucial next step for any researcher interested in this compound.

References

-

PubChem. N-Carbamoylputrescine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Amino acid linked bromobenzoyl thiourea derivatives: Syntheses, characterization and antimicrobial activities. [Link]

-

PMC. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. National Center for Biotechnology Information. [Link]

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4477–4483. [Link]

-

PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]

-

Thakuria, H., & Das, G. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2971-2976. [Link]

-

PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. (4-aminobutyl)urea. National Center for Biotechnology Information. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

ResearchGate. 10: chemical shifts for 1 H (upper spectrum) and for 13 C (lower spectrum). [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

WebSpectra. IR Absorption Table. [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. [Link]

-

ResearchGate. A Convenient Method for the Synthesis of N-Hydroxyureas. [Link]

- Google Patents. Preparing method for hydroxyurea.

-

ResearchGate. (PDF) New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

ResearchGate. Amino Acid Side Chains Affect the Bioactivity of Designed Short Peptide Amphiphiles. [Link]

- Google Patents.

-

PubMed. Diamine Synthesis via the Nitrogen-Directed Azidation of σ- and π-C-C Bonds. [Link]

- Google Patents. Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals.

-

PubMed. Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. [Link]

-

PubMed. Analysis and determination of biological activity of short-chain peptides from porcine brain hydrolysate. [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

PMC. Diamine Biosynthesis: Research Progress and Application Prospects. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mechanisms of biological activity of short peptides. [Link]

- Google Patents.

-

PubMed. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Synthesis of Urea Derivatives from Amines and CO2 in the Absence of Catalyst and Solvent. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. compoundchem.com [compoundchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Amino acid side chains affect the bioactivity of designed short peptide amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis and determination of biological activity of short-chain peptides from porcine brain hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Novel Aminourea Compounds: A Technical Guide to Unveiling Biological Activity

Foreword: The Resurgence of a Privileged Scaffold

In the ever-evolving theater of drug discovery, certain chemical scaffolds periodically re-emerge, capturing the attention of the scientific community with renewed vigor. The aminourea moiety, a seemingly simple yet remarkably versatile pharmacophore, is currently experiencing such a renaissance. Its inherent structural features—a combination of hydrogen bond donors and acceptors, and the capacity for diverse substitutions—render it a privileged scaffold in medicinal chemistry. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of novel aminourea compounds. We will delve into the core biological activities associated with this class of molecules, offering not just protocols, but the strategic rationale and field-proven insights necessary for robust and meaningful investigation.

I. The Anticancer Potential of Aminourea Derivatives: Beyond Cytotoxicity

The quest for novel anticancer agents is a cornerstone of modern pharmaceutical research. Aminourea derivatives have demonstrated significant promise in this arena, exhibiting a range of activities from potent cytotoxicity against various cancer cell lines to specific molecular-targeted actions. Understanding the nuances of their anticancer effects is paramount to their successful development.

A. Mechanism of Action: Unraveling the Pathways to Cell Death

A critical aspect of evaluating any potential anticancer agent is elucidating its mechanism of action. For aminourea compounds, several key pathways have been identified.

1. Topoisomerase I Inhibition: A significant number of aminourea derivatives exert their anticancer effects by inhibiting topoisomerase I (Topo I), an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the Topo I-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks. This DNA damage subsequently triggers cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.[1]

Diagram: Generalized Workflow for Investigating Topoisomerase I Inhibition

Caption: A logical workflow for identifying and characterizing aminourea-based Topoisomerase I inhibitors.

2. Induction of Apoptosis: Beyond Topo I inhibition, many aminourea compounds can trigger apoptosis through various signaling cascades. This programmed cell death is a desirable outcome in cancer therapy as it minimizes the inflammatory response associated with necrosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often implicated.[2]

Diagram: Key Apoptotic Pathways Targeted by Aminourea Compounds

Caption: Aminourea compounds can induce apoptosis via both extrinsic and intrinsic pathways, converging on effector caspases.

B. Experimental Protocols for Anticancer Activity Assessment

1. In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for initial cytotoxicity screening. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the aminourea compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Expert Insights & Troubleshooting:

-

High Background: This can be caused by microbial contamination or interference from phenol red in the culture medium. Using a phenol red-free medium during the MTT incubation step can mitigate this.[3]

-

Low Signal: This may result from suboptimal cell density or insufficient incubation time. Optimize cell seeding density for each cell line and ensure an incubation period that allows for adequate formazan formation.[3]

-

Inconsistent Results: The "edge effect" in 96-well plates can lead to variability. To minimize this, fill the outer wells with sterile PBS or medium to maintain humidity and do not use them for experimental samples.[3]

-

2. Apoptosis Detection: Western Blot Analysis of Key Markers

Western blotting is a powerful technique to confirm the induction of apoptosis and to probe the underlying signaling pathways.

-

Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that recognize key apoptotic proteins, their expression levels and cleavage (activation) can be assessed.

-

Key Markers:

-

Caspases: Look for the cleavage of pro-caspase-3, -8, and -9 into their active forms.

-

PARP: Poly(ADP-ribose) polymerase is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.

-

Bcl-2 Family: Assess the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

-

Protocol:

-

Cell Lysis: After treatment with the aminourea compound, harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the apoptotic markers of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

-

Expert Insights:

-

Antibody Validation: Always use well-validated antibodies to ensure specificity.

-

Loading Control: Normalize the expression of your target proteins to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

-

Data Interpretation: An increase in the cleaved forms of caspases and PARP, along with a shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, provides strong evidence for apoptosis induction.

-

C. Structure-Activity Relationship (SAR) in Anticancer Aminourea Derivatives

The systematic modification of the aminourea scaffold allows for the optimization of anticancer activity. While specific SARs are highly dependent on the target and the overall molecular structure, some general trends have emerged.[4][5][6][7]

-

Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the aminourea core can significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or bulky lipophilic groups can enhance cytotoxicity.[5][7]

-

Linker Moiety: The linker connecting the aminourea group to other pharmacophoric elements can affect conformational flexibility and binding affinity.

-

Terminal Amine/Urea Substitutions: Modifications at the terminal nitrogen of the urea or the amino group can modulate solubility, cell permeability, and target engagement.

II. Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminourea and its thio-analogue, thiourea, have a long history of investigation for their antimicrobial properties.

A. Spectrum of Activity

Novel aminourea and thiourea derivatives have demonstrated activity against a broad range of pathogens, including:

-

Gram-positive bacteria: Including methicillin-resistant Staphylococcus aureus (MRSA).

-

Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.

-

Fungi: Including Candida albicans.

B. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

-

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the aminourea compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration at which no growth is observed.

-

-

Expert Insights & Optimization:

-

Inoculum Size: The final inoculum concentration is critical. An inoculum that is too high can lead to falsely elevated MICs.[8]

-

Media Composition: The choice of broth can influence the activity of the compound. Cation-adjusted Mueller-Hinton broth is standard for many bacteria.

-

Trailing Endpoints: Some compound-organism combinations may produce "trailing," where a small amount of growth is observed over a range of concentrations. Standardized reading guidelines should be followed to interpret these results consistently.

-

C. Structure-Activity Relationship in Antimicrobial Aminourea Derivatives

-

Lipophilicity: A key factor influencing antimicrobial activity is the overall lipophilicity of the molecule, which affects its ability to penetrate the microbial cell wall and membrane.

-

Heterocyclic Moieties: The incorporation of heterocyclic rings (e.g., thiazole, pyrazole) can enhance antimicrobial potency and broaden the spectrum of activity.[9]

-

Terminal Substituents: The nature of the substituents on the terminal nitrogen atoms can significantly impact activity, with bulky or aromatic groups often conferring greater potency.

III. Enzyme Inhibition: Targeting Key Players in Disease

The ability of aminourea compounds to interact with the active sites of enzymes makes them attractive candidates for the development of enzyme inhibitors.

A. Prominent Targets

-

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

-

Kinases: As central regulators of cell signaling, kinases are major targets in cancer therapy. Some aminourea derivatives have shown kinase inhibitory activity.[10][11][12][13]

-

Proteases: These enzymes are crucial for the life cycle of many pathogens, including viruses and bacteria, making them excellent targets for antimicrobial drug development.[7][8][14][15]

B. Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Principle: This colorimetric assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol (pNP). The rate of pNP formation, monitored spectrophotometrically, is inversely proportional to the inhibitory activity of the test compound.

-

Protocol:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a stock solution of the carbonic anhydrase enzyme, a stock solution of the substrate (pNPA), and solutions of the test and control inhibitors (e.g., acetazolamide).

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the aminourea compound at various concentrations, and the enzyme solution. Incubate for a short period to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the pNPA substrate.

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition. The IC50 value can then be calculated.

-

-

Expert Insights:

-

Solvent Effects: Ensure that the solvent used to dissolve the test compounds (typically DMSO) does not interfere with enzyme activity at the final concentration used in the assay.

-

Substrate Concentration: The concentration of pNPA should be carefully chosen, often around the Km value for the enzyme, to ensure accurate determination of inhibitory constants.

-

C. Structure-Activity Relationship of Aminourea-Based Enzyme Inhibitors

-

Scaffold Orientation: The aminourea moiety can act as a zinc-binding group in metalloenzymes or form key hydrogen bonds within the active site.

-

Side Chains: The substituents on the aminourea scaffold are crucial for achieving selectivity and potency by interacting with specific sub-pockets of the enzyme's active site.[16]

IV. Quantitative Data Summary

| Compound Class | Biological Activity | Assay | Key Parameters | Typical Range of Activity |

| Aminourea-Camptothecin Conjugates | Anticancer (Colorectal) | MTT | IC50 | 0.006 - 0.013 µM[1] |

| Substituted Thioureas | Anticancer (Various) | MTT | IC50 | 1 - 10 µM[11] |

| Adamantyl Isothioureas | Antibacterial | Broth Microdilution | MIC | 0.5 - 32 µg/mL |

| Thiourea Derivatives | Carbonic Anhydrase Inhibition | Colorimetric | Ki | Varies with isoform |

| Pyrazoline-acyl Thioureas | Urease Inhibition | Spectrophotometric | IC50 | Potent inhibition observed[9] |

V. Conclusion and Future Directions

The aminourea scaffold represents a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a comprehensive overview of the key areas of investigation, from anticancer and antimicrobial effects to enzyme inhibition. By combining robust experimental protocols with a deep understanding of the underlying mechanisms and structure-activity relationships, researchers can effectively navigate the challenges of drug discovery and unlock the full potential of this versatile class of compounds.

Future research should focus on:

-

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is crucial for further development.

-

ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity is essential for translating in vitro activity to in vivo efficacy.

-

Combinatorial Approaches: Exploring the synergistic effects of aminourea compounds with existing therapies could lead to more effective treatment regimens.

The journey from a novel aminourea compound to a clinically approved drug is long and arduous. However, with a solid foundation in the principles and techniques outlined in this guide, the scientific community is well-equipped to continue advancing this promising area of research.

References

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 17, 2026, from [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.

- Matotoka, M., & Masoko, P. (n.d.).

-

Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved January 17, 2026, from [Link]

- Turley, A., & Vanderkelen, L. (2022, March 21). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs.

- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.

- Google Patents. (n.d.). CN101316843B - Aminopyrimidines useful as kinase inhibitors.

- NIH. (n.d.).

- MDPI. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Molecules.

- Rotger, C., & Costa, A. (2012). Cyclosquaramides as kinase inhibitors with anticancer activity. ChemMedChem, 7(8), 1334-1337.

- MDPI. (2020).

- Liu, Y., & Chen, P. (2024). Identification of 7-aminourea or 7-aminothiourea derivatives of camptothecin as selective topoisomerase I inhibitors with anti-colorectal cancer activities. Bioorganic Chemistry, 152, 107723.

- NIH. (2010).

- Wikipedia. (n.d.). Protease inhibitor (pharmacology).

- NIH. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules.

- ResearchGate. (2025). Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer.

- Wiley. (n.d.). CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT.

- PubMed. (n.d.). Challenges for developing selective viral protease inhibitors as antiinfectives.

- NIH. (n.d.). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review.

- ResearchGate. (2025).

- NIH. (n.d.). Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies.

- PubMed. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138.

- PubMed. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363.

- NIH. (n.d.).

- Google Patents. (n.d.). Serine protease inhibitors - US20040242656A1.

- MDPI. (2024).

- MDPI. (n.d.).

- Drug Hunter. (2025). Top 12 Most Popular Drug Hunter Case Studies of 2024.

- NIH. (n.d.).

- NIH. (n.d.).

Sources

- 1. Identification of 7-aminourea or 7-aminothiourea derivatives of camptothecin as selective topoisomerase I inhibitors with anti-colorectal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Challenges for developing selective viral protease inhibitors as antiinfectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 11. Cyclosquaramides as kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]

- 16. Discovery of Novel and Selective Schiff Base Inhibitors as a Key for Drug Synthesis, Molecular Docking, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 3-Amino-1-butylurea Bioactivity

A Senior Application Scientist's Perspective on Modern Computational Drug Discovery

Disclaimer: As of January 2026, extensive public domain data on the specific biological activity of 3-Amino-1-butylurea is limited. This technical guide therefore presents a comprehensive, hypothetical workflow to illustrate the principles and best practices of in silico bioactivity prediction. The molecule this compound is used as a representative case study. The targets, datasets, and quantitative results presented herein are for illustrative and educational purposes and should not be considered experimentally validated findings.

Section 1: The Imperative for In Silico Prediction in Modern Drug Discovery

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with failure. Traditional drug discovery pipelines can take over a decade and cost billions of dollars, with a high attrition rate of candidate molecules due to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic properties.[1] Computational methods, collectively known as Computer-Aided Drug Design (CADD), have become indispensable for streamlining this process.[2] By integrating predictive models early in the discovery phase, we can rationalize decision-making, reduce costs, and minimize reliance on animal testing.[2][3]

This guide provides a detailed walkthrough of an integrated in silico workflow to predict the bioactivity and drug-likeness of a novel small molecule, This compound . We will navigate from initial molecular preparation and hypothetical target selection to a multi-faceted analysis encompassing ligand- and structure-based bioactivity predictions and a critical assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

The overall workflow is designed as a cascading series of filters and analyses, where each step provides crucial data to inform the next, creating a robust, evidence-based hypothesis of the molecule's potential.

Section 2: Foundational Steps: Ligand and Target Preparation

The fidelity of any in silico prediction is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for ensuring chemical and structural accuracy.

Protocol: Ligand Preparation

The first step is to generate a high-quality, energy-minimized 3D conformation of this compound.

-

Obtain 2D Representation: The structure is defined by its SMILES (Simplified Molecular Input Line Entry System) string. For this compound, a plausible SMILES string is NNC(=O)NCCCC.

-

Generate 3D Coordinates: Use a cheminformatics toolkit like RDKit or Open Babel to convert the 2D SMILES string into an initial 3D structure.

-

Add Hydrogens: Ensure the structure is correctly protonated at a physiological pH (e.g., 7.4). The primary amine and urea nitrogens should be appropriately protonated.

-

Energy Minimization: Subject the 3D structure to energy minimization using a force field such as MMFF94 or UFF. This process relieves steric clashes and settles the molecule into a low-energy, stable conformation, which is essential for docking and pharmacophore analysis.

Hypothetical Target Identification and Preparation

Since this compound has no well-documented biological targets, we must select a hypothetical target to demonstrate structure-based methods. The urea functional group is a well-known motif in medicinal chemistry, often involved in hydrogen bonding with enzyme active sites.[4] A plausible target could be an enzyme like Arginase-1 , which binds the urea-containing substrate L-arginine. For this guide, we will hypothesize that this compound is a potential inhibitor of human Arginase-1 (PDB ID: 1RLA).

-

Obtain Protein Structure: Download the crystal structure from the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) that includes a co-crystallized ligand, which helps validate the binding site.

-

Prepare the Receptor:

-

Remove all non-essential components, such as water molecules, co-solvents, and the original ligand.

-

Add polar hydrogens and assign correct atom types and charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

Repair any missing side chains or loops if necessary, although using a high-quality crystal structure minimizes this need.

-

Section 3: Ligand-Based Prediction: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling operates on the principle that the biological activity of a compound is directly related to its molecular structure and physicochemical properties.[5] By building a mathematical model from a set of known active and inactive molecules, we can predict the activity of new, untested compounds.[6]

Causality Behind QSAR

The choice to use QSAR is predicated on the hypothesis that a predictive relationship exists between a molecule's features (descriptors) and its biological effect. This allows for rapid screening without needing information about the target's 3D structure. The model's validity, however, is strictly confined to its applicability domain —the chemical space defined by the training set.[5]

Protocol: QSAR Model Development and Prediction

-

Dataset Curation: Assemble a dataset of at least 30-50 structural analogs of urea with experimentally measured inhibitory activity (e.g., IC50) against Arginase-1. This data can be sourced from databases like ChEMBL.[7]

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., 1D, 2D, 3D) that quantify physicochemical properties. Common descriptors include LogP (lipophilicity), TPSA (Topological Polar Surface Area), molecular weight, and number of hydrogen bond donors/acceptors.

-

Data Splitting: Randomly partition the dataset into a training set (typically 80%) and a test set (20%). The training set is used to build the model, while the test set is kept aside to evaluate its predictive power on unseen data.

-

Model Generation: Using the training set, apply a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, or Support Vector Machine) to create a model that correlates the descriptors with biological activity.

-

Model Validation: The trustworthiness of a QSAR model is established through rigorous validation.[8]

-

Internal Validation (Training Set): Use leave-one-out cross-validation (Q²) to assess the model's robustness. A high Q² (e.g., > 0.6) indicates good internal consistency.

-

External Validation (Test Set): Use the trained model to predict the activity of the compounds in the test set. Calculate the coefficient of determination (R²) between predicted and actual values. A high R² (e.g., > 0.7) demonstrates strong predictive power.[8]

-

-

Prediction for this compound: Once validated, use the model to predict the bioactivity of this compound.

| Parameter | Hypothetical Value | Interpretation |

| Predicted pIC50 | 6.8 | Suggests moderate inhibitory potential (equivalent to an IC50 of ~158 nM). |

| Applicability Domain | Within Domain | The molecule's descriptors fall within the range of the training set, making the prediction reliable. |

Table 1: Hypothetical QSAR Prediction Results for this compound.

Section 4: Structure-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[9] It is a cornerstone of structure-based drug design, providing atomic-level insights into the mechanism of action.[2]

Causality Behind Docking

We perform docking to test the physical and chemical complementarity between our ligand and the hypothetical target's binding site. A favorable docking score (low binding energy) suggests a stable interaction, which is a prerequisite for biological activity. The analysis of the binding pose reveals key interactions (like hydrogen bonds) that can be later optimized to improve potency.[10]

Protocol: Molecular Docking Simulation

-

Define Binding Site: Using the prepared Arginase-1 structure, define a "grid box" that encompasses the active site. The location can be determined from the position of the co-crystallized ligand in the original PDB file.

-

Perform Docking: Use a docking program like AutoDock Vina to systematically search for the best binding poses of this compound within the defined grid box. The software's scoring function estimates the binding affinity for each pose.

-

Analyze Results:

-

Binding Affinity: The most important quantitative output is the binding affinity, expressed in kcal/mol. More negative values indicate stronger, more favorable binding.

-

Binding Pose: Visualize the top-ranked pose using molecular graphics software (e.g., PyMOL). Analyze the specific interactions between the ligand and protein residues, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

-

| Parameter | Hypothetical Value | Interpretation |

| Binding Affinity | -7.2 kcal/mol | Indicates a favorable and stable binding interaction. |

| Key Interactions | Hydrogen bonds between the urea group and ASP128; primary amine with GLU277. | The molecule makes specific, stabilizing contacts with key active site residues, anchoring it in place. |

Table 2: Hypothetical Molecular Docking Results for this compound with Arginase-1.

Section 5: Integrated Analysis: Pharmacophore Modeling

A pharmacophore is an abstract 3D representation of the essential molecular features required for a molecule's biological activity.[11] It can be generated from a set of active ligands or, as in this case, from a ligand's docked pose.

Causality Behind Pharmacophore Modeling

By abstracting the specific chemical structure into a set of key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers), a pharmacophore model serves two purposes.[12] First, it helps us understand why the molecule binds. Second, it can be used as a 3D query to rapidly screen large virtual databases for other, structurally diverse molecules that might also be active, a process known as virtual screening.[3][13]

Protocol: Structure-Based Pharmacophore Generation

-

Feature Identification: Based on the top-ranked docking pose of this compound in Arginase-1, identify the key interaction points. These become the pharmacophore features.

-

The two urea N-H groups act as Hydrogen Bond Donors (HBD) .

-

The urea carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA) .

-

The primary amine N-H groups act as HBDs and the nitrogen can be a Positive Ionizable (PI) feature.

-

The butyl chain represents a Hydrophobic (H) feature.

-

-

Model Generation: Create a 3D model that includes these features with their precise spatial arrangement and distance constraints. Software like PHASE or LigandScout can automate this process.

-

Application (Virtual Screening): This pharmacophore model can now be used to screen databases like ZINC or ChEMBL to identify other compounds that match the feature arrangement, potentially discovering novel hits.

Section 6: Predicting Drug-Likeness and Safety: The ADMET Profile

A compound with high potency is useless if it cannot reach its target in the body or if it is toxic.[14] Predicting ADMET properties is a critical step to filter out candidates that are likely to fail in later clinical stages.[15] Numerous open-access webservers like SwissADME and pkCSM use large datasets and machine learning models to provide these predictions.[2]

Causality Behind ADMET Prediction

The goal is to build a comprehensive profile of the molecule's likely behavior in a biological system.[16] We assess its physicochemical properties to predict oral bioavailability (Lipinski's Rule), its ability to cross membranes (GI absorption, BBB), how it might be metabolized by liver enzymes (CYP inhibition), and its potential for common toxicities (mutagenicity, cardiotoxicity).[17] This holistic view is essential for a "fail early, fail cheap" strategy.

Protocol: Comprehensive ADMET Profiling

-

Input: Submit the SMILES string of this compound (NNC(=O)NCCCC) to an ADMET prediction server (e.g., SwissADME).

-

Analysis: Consolidate the predictions for various physicochemical, pharmacokinetic, and toxicity endpoints into a structured table.

-

Interpretation: Evaluate the predicted profile against established thresholds for drug-like molecules.

| Category | Property | Predicted Value | Interpretation & Threshold |

| Physicochemical | Molecular Weight | 131.18 g/mol | Excellent (< 500) |

| LogP | -0.55 | Good hydrophilicity (< 5) | |

| TPSA | 78.1 Ų | Good cell permeability (< 140) | |

| H-Bond Donors | 4 | Acceptable (≤ 5) | |

| H-Bond Acceptors | 2 | Excellent (≤ 10) | |

| Pharmacokinetics | GI Absorption | High | Likely good oral bioavailability. |